molecular formula C20H22BrNO B5063331 1-acetyl-4-(4-bromophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

1-acetyl-4-(4-bromophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B5063331
M. Wt: 372.3 g/mol
InChI Key: JGFXGBLLBJVLGO-UHFFFAOYSA-N
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Description

4’-Bromoacetophenone, also known as 1-Acetyl-4-bromobenzene, is an organic compound used as a building block in organic synthesis . It has a linear formula of BrC6H4COCH3 .


Synthesis Analysis

4’-Bromoacetophenone can be synthesized by the reaction of bromobenzene and acetic anhydride in the presence of aluminum trichloride .


Molecular Structure Analysis

The molecular structure of 4’-Bromoacetophenone is represented by the SMILES string CC(=O)c1ccc(Br)cc1 . Its molecular weight is 199.04 .


Chemical Reactions Analysis

4’-Bromoacetophenone is used as an organic building block in Heck and Suzuki coupling reactions . It generates phenyl radicals upon UV irradiation .


Physical And Chemical Properties Analysis

4’-Bromoacetophenone is a solid substance with a boiling point of 255 °C and a melting point of 49-51 °C .

Safety and Hazards

4’-Bromoacetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves when handling this chemical .

Future Directions

As an organic building block, 4’-Bromoacetophenone has potential applications in various fields of organic synthesis. Its use in Heck and Suzuki coupling reactions suggests that it could be used in the synthesis of complex organic molecules .

properties

IUPAC Name

1-[4-(4-bromophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO/c1-14(23)22-18-8-6-5-7-17(18)20(4,13-19(22,2)3)15-9-11-16(21)12-10-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFXGBLLBJVLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone

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